1-Bromo-2-methyldecane
Overview
Description
1-Bromo-2-methyldecane is an organic compound with the molecular formula C₁₁H₂₃Br. It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the first carbon of a decane chain that has a methyl group on the second carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyldecane can be synthesized through the bromination of 2-methyldecane. This process typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 2-methyldecane, forming a carbon radical that subsequently reacts with another bromine molecule to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyldecane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile. Common nucleophiles include hydroxide ions (OH⁻), cyanide ions (CN⁻), and alkoxide ions (RO⁻). The reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination (E2): Under strong basic conditions, such as the presence of potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (DMSO), this compound can undergo elimination to form alkenes.
Major Products:
Substitution Reactions: Depending on the nucleophile used, the major products can include alcohols, nitriles, or ethers.
Elimination Reactions: The major product is typically an alkene, such as 2-methyldecene.
Scientific Research Applications
1-Bromo-2-methyldecane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the preparation of specialty polymers and materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes involving brominated compounds.
Mechanism of Action
The mechanism of action of 1-bromo-2-methyldecane in chemical reactions involves the formation of a carbon-bromine bond that can be readily broken to form a carbon-centered radical or a carbocation, depending on the reaction conditions. This reactivity makes it a versatile compound in various chemical transformations.
Comparison with Similar Compounds
1-Bromodecane: Similar to 1-bromo-2-methyldecane but lacks the methyl group on the second carbon.
2-Bromodecane: The bromine atom is attached to the second carbon instead of the first.
1-Bromo-3-methyldecane: The methyl group is on the third carbon instead of the second.
Uniqueness: this compound is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural specificity makes it valuable in targeted synthetic applications where precise control over the molecular structure is required.
Properties
IUPAC Name |
1-bromo-2-methyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGVIMLEZTZTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337945 | |
Record name | 1-Bromo-2-methyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127839-47-8 | |
Record name | 1-Bromo-2-methyldecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127839-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-methyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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